molecular formula C9H9N3O2S B13259479 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13259479
M. Wt: 223.25 g/mol
InChI Key: PRSIRAJUOCRZOF-UHFFFAOYSA-N
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Description

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both thiazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of sulfur and nitrogen atoms in the thiazole ring, combined with the pyrazole moiety, makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a thioamide with an α-haloketone, followed by cyclization. The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. The final step involves the coupling of the thiazole and pyrazole rings under specific conditions to form the target compound .

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole moiety is known to inhibit certain enzymes, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities.

Comparison with Similar Compounds

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid can be compared with other heterocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-ethyl-5-(1,3-thiazol-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-2-12-7(9(13)14)5-6(11-12)8-10-3-4-15-8/h3-5H,2H2,1H3,(H,13,14)

InChI Key

PRSIRAJUOCRZOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CS2)C(=O)O

Origin of Product

United States

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